1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Hydroxypropylation: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.
Urea Formation: The hydroxypropyl derivative is then reacted with 4-chlorobenzyl isocyanate to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to downstream effects in biological systems.
Comparison with Similar Compounds
- 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-methylbenzyl)urea
- 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea
Comparison: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. The substitution pattern on the benzyl group can significantly affect the compound’s properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c19-14-4-1-12(2-5-14)10-21-18(23)20-8-7-15(22)13-3-6-16-17(9-13)25-11-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBKAAATZIYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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